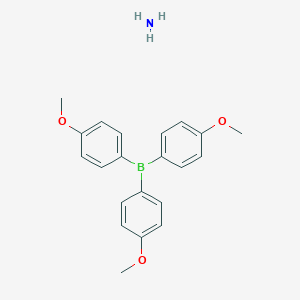

Azane;tris(4-methoxyphenyl)borane

Übersicht

Beschreibung

Azane;tris(4-methoxyphenyl)borane, also known as this compound, is a useful research compound. Its molecular formula is C21H24BNO3 and its molecular weight is 349.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Infrared Spectroscopy and Conformational Change : A study by Endicott et al. (2005) examined the infrared spectrum of the ammonia complex of tris-(2-methoxymethyl-phenol)-borane, revealing reorientation kinetics of the ammonia and providing insights into hydrogen bonding and N-D stretching frequencies.

Adduct Formation and Solubility : Wada et al. (1995) explored Tris(2,6-dimethoxephenyl)borane and its adducts with ammonia, noting the formation of 1:1 adducts with ammonia and primary amines and their solubility properties.

Ammonia-Sensing Platforms : Meresa and Kim (2020) developed ammonia sensors based on organic transistors using poly(3-hexylthiophene) blended with tris(pentafluorophenyl)borane, exhibiting high sensitivity and selectivity to ammonia.

Supramolecular Architecture : Fuller et al. (2011) studied the supramolecular architecture of the second coordination sphere complex between the ammonia adduct of tris(pentafluorophenyl)borane and pyrimidine, revealing insights into hydrogen bonding interactions.

Transition Metal-Catalyzed Dehydrogenation : A study by Mal, Stephens, and Baker (2011) focused on the dehydrogenation of amine-borane fuel blends, noting the role of tris(pentafluorophenyl)borane in this process.

Ionic Conductivity and Electrochemical Stability : Choi, Ryu, and Park (2008) investigated the effect of tris(methoxy diethylene glycol) borate on the ionic conductivity and electrochemical stability of ethylene carbonate-based electrolyte.

Synthesis and π-Conjugated System Extension : Yoshino et al. (2013) synthesized Tris(4-amino-2,6-dimethylphenyl)borane and extended its π-conjugated system, providing insights into UV–vis absorption spectra and theoretical calculations.

Preparation of Ammonia Borane : Ramachandran and Gagare (2007) described a preparative-scale synthesis of ammonia borane from sodium borohydride and ammonium salts, highlighting its potential as a solid hydrogen carrier.

Wirkmechanismus

Target of Action

The primary target of Azane;tris(4-methoxyphenyl)borane, also known as Tris(4-methoxyphenyl)borane ammonia complex, is the formation of carbon-carbon (C-C) bonds in organic reactions . This compound acts as a catalyst in these reactions, facilitating the formation of new C-C bonds.

Mode of Action

The compound interacts with its targets by inducing rapid oligomerization reactions of arylacetylenes and arylallenes . This process involves unique boryl-enabled conversions such as 1,3-boryl-shift, allylboration, 1,2-carboboration, and 1,5-electrocyclization .

Biochemical Pathways

The affected biochemical pathway is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a type of cross-coupling reaction, used to form new carbon-carbon bonds. The compound’s role in this pathway is to act as an organoboron reagent, which is a key component in the SM coupling reaction .

Pharmacokinetics

The compound has a molecular weight of 34923 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds in organic compounds . This can lead to the synthesis of new organic compounds, including oligomers and polymers .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been shown to be stable in air, but may decompose under high temperatures . Additionally, the compound is soluble in nonpolar solvents, such as ether and toluene , which can affect its reactivity and efficacy in certain reactions.

Eigenschaften

IUPAC Name |

azane;tris(4-methoxyphenyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BO3.H3N/c1-23-19-10-4-16(5-11-19)22(17-6-12-20(24-2)13-7-17)18-8-14-21(25-3)15-9-18;/h4-15H,1-3H3;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJAXMODHLOQFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583813 | |

| Record name | Tris(4-methoxyphenyl)borane--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13549-38-7 | |

| Record name | Tris(4-methoxyphenyl)borane--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

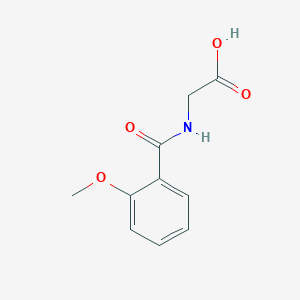

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

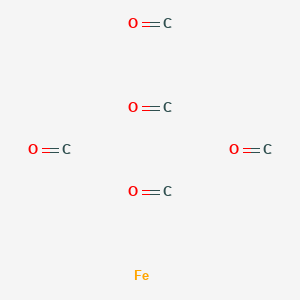

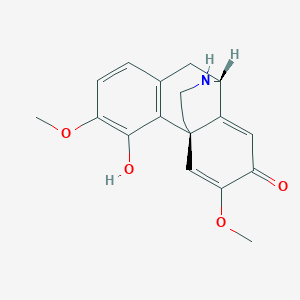

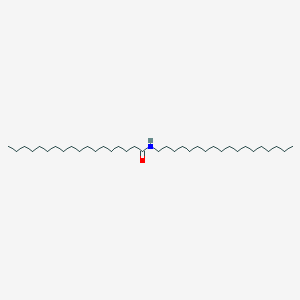

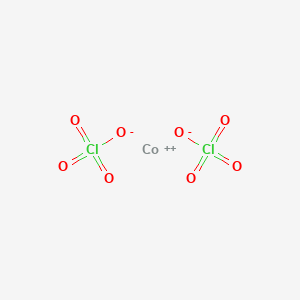

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.